CCR1 Receptor Binding Affinity: Direct Head-to-Head Comparison of o-Tolyl (6b) vs. Unsubstituted Phenyl (6a) Analogs
In the dibenzothiepine series of CCR1 antagonists, the o-tolyl-substituted compound 6b (the deprotected derivative corresponding to 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine after Boc removal and N-alkylation) demonstrated a CCR1 binding Ki of 164 ± 13 nM, representing a 23% improvement over the unsubstituted phenyl analog 6a (Ki = 203 ± 28 nM) [1]. However, both were significantly less potent than the 4-chloro (6f, Ki = 24 ± 10 nM) and 4-bromo (6e, Ki = 22 ± 3 nM) analogs, indicating that the o-tolyl group occupies a distinct potency and steric niche within the SAR landscape [1]. The same SAR trend was independently confirmed in the benzhydryl series (Table 3 of the same study), establishing cross-scaffold consistency for the o-tolyl substitution effect [2].
| Evidence Dimension | CCR1 receptor competitive binding affinity (Ki, nM) using [125I]-MIP-1α radioligand |
|---|---|
| Target Compound Data | 6b (2-Me-Ph / o-tolyl): Ki = 164 ± 13 nM (n ≥ 2) |
| Comparator Or Baseline | 6a (unsubstituted Ph): Ki = 203 ± 28 nM; 6f (4-Cl-Ph): Ki = 24 ± 10 nM; 6e (4-Br-Ph): Ki = 22 ± 3 nM; 6c (3-CF3-Ph): Ki = 623 ± 132 nM |
| Quantified Difference | o-Tolyl vs. Ph: ΔKi = -39 nM (~23% improvement); o-Tolyl vs. 4-Cl: ΔKi = +140 nM (~6.8-fold weaker); o-Tolyl vs. 3-CF3: ΔKi = -459 nM (~3.8-fold stronger) |
| Conditions | Recombinant human CCR1 expressed in HEK293 cells; competitive binding assay using [125I]-MIP-1α; values represent mean of n ≥ 2 determinations (J. Med. Chem. 1999, Table 1) |
Why This Matters
The o-tolyl group offers an intermediate binding affinity profile distinct from both unsubstituted phenyl and para-halo analogs, enabling medicinal chemists to fine-tune potency while introducing ortho steric bulk that can modulate off-target selectivity and intellectual property space.
- [1] Ng HP, May K, Bauman JG, Ghannam A, Islam I, Liang M, Horuk R, Hesselgesser J, Snider RM, Perez HD, Morrissey MM. Discovery of novel non-peptide CCR1 receptor antagonists. J Med Chem. 1999;42(22):4680-4694; Table 1, compounds 6a-6f. doi:10.1021/jm990316l. View Source
- [2] Ng HP et al. J Med Chem 1999; Table 3 (benzhydryl series): SAR confirmation showing same trends for o-tolyl, 4-Cl, and 4-F substitution on the 4-phenylpiperidine moiety. View Source
